5-Bromo-2-chloro-3-methoxypyridine
Overview
Description
5-Bromo-2-chloro-3-methoxypyridine is a halogenated pyridine derivative that has not been directly discussed in the provided papers. However, the papers do discuss various halogenated pyridines and their chemical properties, which can provide insights into the behavior of similar compounds. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis 10.
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through various methods. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines involves Stille coupling and reductive symmetric coupling reactions, with yields ranging from 70 to 90% . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is achieved through a multi-step process involving methoxylation, oxidation, and bromination, with an overall yield of 67% . These methods could potentially be adapted for the synthesis of 5-bromo-2-chloro-3-methoxypyridine.
Molecular Structure Analysis
X-ray diffraction is a common technique used to analyze the molecular structure of halogenated pyridines. For example, the crystal structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, revealing two independent molecules in the asymmetric unit . Similarly, the crystal structure of a Schiff base compound related to halogenated pyridines was elucidated, showing a nearly coplanar arrangement of the benzene and pyridine rings . These findings suggest that 5-bromo-2-chloro-3-methoxypyridine could also be characterized using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of halogenated pyridines can vary depending on the position and type of halogen substituents. For instance, 5-bromo-2-chloro-3-fluoropyridine exhibits chemoselective functionalization, with different conditions leading to substitution at the bromide, chloro, or fluoro positions . The reactivity towards bromine and hydrohalic acids has also been examined for other chloro- and bromo-substituted pyridines . These studies provide a foundation for understanding the potential chemical reactions that 5-bromo-2-chloro-3-methoxypyridine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines can be influenced by their substituents. Spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are used to study these properties . For example, the absorption and fluorescence maxima of a nitropyridine compound were observed at 290 nm and 480 nm, respectively, and solvent effects on emission spectra were investigated . These methods could be applied to determine the properties of 5-bromo-2-chloro-3-methoxypyridine.
Scientific Research Applications
Application 1: Inhibitor in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Bromo-2-chloro-3-methoxypyridine has been used in the synthesis of a series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones . These compounds were evaluated for their inhibitory effect against α-glucosidase and α-amylase activities .
- Methods of Application : The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro .
- Results or Outcomes : Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some chalcones exhibited dual inhibitory effect against both enzymes with minimal cytotoxicity .
Application 2: Catalyst in Organic Synthesis
- Scientific Field : Organic Synthesis
- Summary of the Application : Organoboron compounds, such as 5-Bromo-2-chloro-3-methoxypyridine, are highly valuable building blocks in organic synthesis . They are particularly important in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .
- Methods of Application : The boron moiety in organoboron compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, and halogenations .
- Results or Outcomes : The use of organoboron compounds in these reactions allows for the formation of complex organic structures, expanding the possibilities for the synthesis of new compounds .
Application 3: Synthesis of Complex Organic Structures
- Scientific Field : Organic Chemistry
- Summary of the Application : 5-Bromo-2-chloro-3-methoxypyridine is used as a building block in the synthesis of complex organic structures . It is particularly important in the formation of organoboron compounds .
- Methods of Application : The boron moiety in organoboron compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, and halogenations .
- Results or Outcomes : The use of organoboron compounds in these reactions allows for the formation of complex organic structures, expanding the possibilities for the synthesis of new compounds .
Safety And Hazards
5-Bromo-2-chloro-3-methoxypyridine is classified as a warning under the GHS pictogram . It can cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure .
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-3-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJMOZYIDADKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587791 | |
Record name | 5-Bromo-2-chloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-methoxypyridine | |
CAS RN |
286947-03-3 | |
Record name | 5-Bromo-2-chloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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